molecular formula C19H19ClN2O B5583709 3-{[benzyl(methyl)amino]methyl}-8-chloro-2-methyl-4-quinolinol

3-{[benzyl(methyl)amino]methyl}-8-chloro-2-methyl-4-quinolinol

Cat. No. B5583709
M. Wt: 326.8 g/mol
InChI Key: OFKVXESFRKEOJJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 3-{[benzyl(methyl)amino]methyl}-8-chloro-2-methyl-4-quinolinol often involves multi-step chemical reactions, starting from basic quinoline or related heterocyclic precursors. For example, derivatives of quinoxalinone and benzoxazinone have been synthesized to introduce specific structural elements, such as the –CH2–CO–, into their positions, which is somewhat analogous to the structure of interest. These syntheses are characterized by the formation of intermediates that undergo further reactions, such as cyclization, to form the desired quinolinol derivatives (Iwanami, Seki, & Inagaki, 1971). Another approach involves the reaction of 2-aminobenzohydrazides with Schiff bases, leading to quinazolinones, a closely related class of compounds (Reddy, K. Reddy, & P. Reddy, 1986).

properties

IUPAC Name

3-[[benzyl(methyl)amino]methyl]-8-chloro-2-methyl-1H-quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O/c1-13-16(12-22(2)11-14-7-4-3-5-8-14)19(23)15-9-6-10-17(20)18(15)21-13/h3-10H,11-12H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFKVXESFRKEOJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(N1)C(=CC=C2)Cl)CN(C)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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